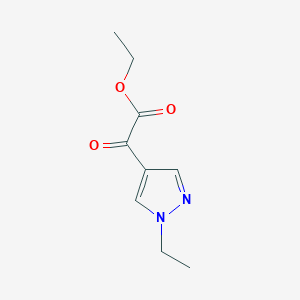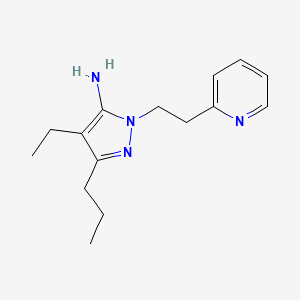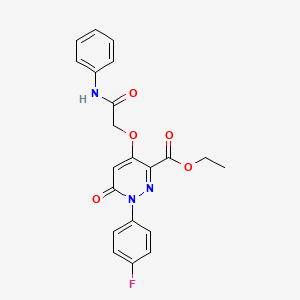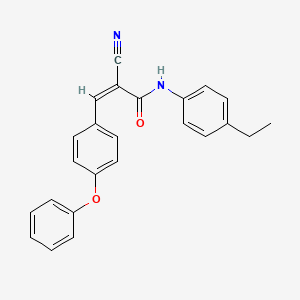![molecular formula C20H25N5 B2682024 2-tert-butyl-1-[1-(5,6-dimethylpyrimidin-4-yl)azetidin-3-yl]-1H-1,3-benzodiazole CAS No. 2415454-83-8](/img/structure/B2682024.png)
2-tert-butyl-1-[1-(5,6-dimethylpyrimidin-4-yl)azetidin-3-yl]-1H-1,3-benzodiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-tert-butyl-1-[1-(5,6-dimethylpyrimidin-4-yl)azetidin-3-yl]-1H-1,3-benzodiazole is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields. This compound is also known as TAK-659 and is a selective inhibitor of the enzyme Bruton's tyrosine kinase (BTK). BTK is a key regulator of B-cell receptor signaling, and its inhibition has been shown to have therapeutic potential in various diseases, including autoimmune disorders and cancer.
作用机制
TAK-659 is a selective inhibitor of BTK, which is a key regulator of B-cell receptor signaling. BTK inhibition leads to the suppression of downstream signaling pathways, including the PI3K/Akt and NF-κB pathways, which are critical for B-cell survival and proliferation. This results in the induction of apoptosis and the inhibition of B-cell proliferation.
Biochemical and Physiological Effects:
TAK-659 has been shown to have significant biochemical and physiological effects in preclinical studies. In animal models, TAK-659 has been shown to inhibit B-cell proliferation and induce apoptosis in B-cell malignancies. Additionally, TAK-659 has been shown to reduce the levels of inflammatory cytokines in animal models of autoimmune diseases.
实验室实验的优点和局限性
One of the major advantages of TAK-659 is its selectivity for BTK, which reduces the potential for off-target effects. Additionally, TAK-659 has shown good pharmacokinetic properties and has been well-tolerated in animal models. However, one of the limitations of TAK-659 is its limited solubility, which can make it difficult to use in certain experimental settings.
未来方向
There are several potential future directions for research involving TAK-659. One area of interest is the development of combination therapies that include TAK-659 and other targeted agents. Additionally, there is ongoing research into the potential use of TAK-659 in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus. Finally, there is interest in the development of TAK-659 analogs that may have improved pharmacokinetic properties and increased potency.
合成方法
The synthesis of TAK-659 involves a multi-step process that includes the preparation of various intermediate compounds. The first step involves the preparation of 5,6-dimethyl-4-pyrimidinylamine, which is then reacted with 3-bromopropionyl chloride to obtain 1-(5,6-dimethylpyrimidin-4-yl)azetidin-3-one. This intermediate is then reacted with 2-tert-butyl-1H-benzo[d]imidazole-1-carboxylic acid to obtain the final product, TAK-659.
科学研究应用
TAK-659 has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research has been in the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma (NHL). In preclinical studies, TAK-659 has shown significant antitumor activity and has been well-tolerated in animal models.
属性
IUPAC Name |
2-tert-butyl-1-[1-(5,6-dimethylpyrimidin-4-yl)azetidin-3-yl]benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5/c1-13-14(2)21-12-22-18(13)24-10-15(11-24)25-17-9-7-6-8-16(17)23-19(25)20(3,4)5/h6-9,12,15H,10-11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APRLSIOTFJPPTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1N2CC(C2)N3C4=CC=CC=C4N=C3C(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-tert-butyl-1-[1-(5,6-dimethylpyrimidin-4-yl)azetidin-3-yl]-1H-1,3-benzodiazole | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


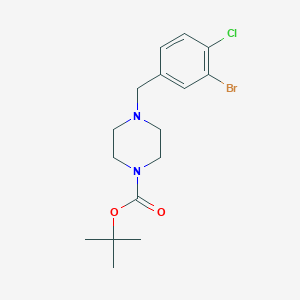
![N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-naphthalen-1-ylacetamide](/img/structure/B2681944.png)
![ethyl {N-[(4-methylphenyl)methyl]carbamoyl}formate](/img/structure/B2681947.png)
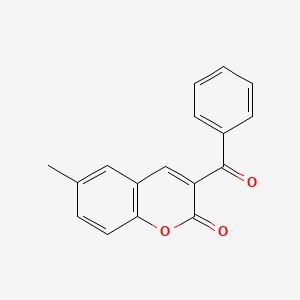
![methyl 3-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-4,6-dimethyl-3-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)propanoate](/img/structure/B2681951.png)
![4-(2-chlorophenyl)-6-((tetrahydrofuran-2-yl)methyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2681953.png)
![Methyl 3-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]-5-(trifluoromethyl)benzoate](/img/structure/B2681954.png)
